3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide
Description
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound consists of a benzenesulfonamide core with a propylpiperazine moiety attached to it, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDGGOXVINYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the formulation of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation.
Comparison with Similar Compounds
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-(4-Methylpiperazine-1-carbonyl)benzenesulfonamide: Similar structure but with a methyl group instead of a propyl group, leading to different biological activities.
4-(4-Ethylpiperazine-1-carbonyl)benzenesulfonamide: Contains an ethyl group, which affects its chemical reactivity and biological properties.
4-(4-Butylpiperazine-1-carbonyl)benzenesulfonamide: Features a butyl group, resulting in variations in its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
